N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a common motif in pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cycle . It also features a sulfonamide functional group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the sulfonamide) can increase solubility in water . The compound’s molecular weight can be estimated based on its formula .Scientific Research Applications
Catalysis in Organic Synthesis
Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research illustrates the role of similar sulfamoyl-containing compounds in facilitating organic synthesis reactions, offering high yields and reusability of the catalyst without loss of activity (Goli-Jolodar et al., 2016).
Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. They demonstrated that the structural incorporation of sulfamoylphenyl groups into heterocyclic compounds could yield promising antimicrobial agents. This underscores the potential of such derivatives in pharmaceutical applications targeting various bacterial and fungal pathogens (Sarvaiya et al., 2019).
Synthesis and Characterization of Quinazoline Derivatives
Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives to explore their diuretic, antihypertensive, and anti-diabetic potential. This study highlights the versatility of sulfonamide derivatives in medicinal chemistry, particularly in designing compounds with multiple therapeutic activities (Rahman et al., 2014).
Azabenzocycloheptenones and Heterocyclic Synthesis
Cromarty, Proctor, and Shabbir (1972) described the synthesis of benzazatropones and a quinoline aldehyde through the dehydrogenation of certain tetrahydro-1-benzazepine derivatives. The research on these compounds provides insights into synthetic pathways that could be relevant for the synthesis and functionalization of the compound of interest, demonstrating the synthetic versatility and potential applications in creating novel heterocyclic structures (Cromarty et al., 1972).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-2-6-25(30)27-21-10-13-23(14-11-21)34(32,33)28-22-12-15-24-20(17-22)9-16-26(31)29(24)18-19-7-4-3-5-8-19/h3-5,7-8,10-15,17,28H,2,6,9,16,18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRJRVOAYVMCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.